molecular formula C11H13FO3 B14530839 Acetic acid;2-fluoro-3-phenylprop-2-en-1-ol CAS No. 62360-00-3

Acetic acid;2-fluoro-3-phenylprop-2-en-1-ol

Cat. No.: B14530839
CAS No.: 62360-00-3
M. Wt: 212.22 g/mol
InChI Key: IHWMLROPWYQRSN-UHFFFAOYSA-N
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Description

Acetic acid;2-fluoro-3-phenylprop-2-en-1-ol is a chemical compound that combines the properties of acetic acid and a fluorinated phenylprop-2-en-1-ol This compound is of interest due to its unique structural features, which include a phenyl group, a fluorine atom, and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-fluoro-3-phenylprop-2-en-1-ol typically involves the reaction of 2-fluoro-3-phenylprop-2-en-1-ol with acetic acid under specific conditions. One common method is the esterification reaction, where the alcohol group of 2-fluoro-3-phenylprop-2-en-1-ol reacts with acetic acid in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-fluoro-3-phenylprop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3-phenylprop-2-en-1-one or 2-fluoro-3-phenylprop-2-en-1-al.

    Reduction: Formation of 2-fluoro-3-phenylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;2-fluoro-3-phenylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;2-fluoro-3-phenylprop-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-ol, 3-phenyl- (E)-:

    Acetic acid,2-methylbut-2-en-1-ol: Another compound with a similar backbone but different substituents.

Uniqueness

The presence of the fluorine atom in acetic acid;2-fluoro-3-phenylprop-2-en-1-ol distinguishes it from similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound a valuable compound for various applications where these unique properties are desired.

Properties

CAS No.

62360-00-3

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

acetic acid;2-fluoro-3-phenylprop-2-en-1-ol

InChI

InChI=1S/C9H9FO.C2H4O2/c10-9(7-11)6-8-4-2-1-3-5-8;1-2(3)4/h1-6,11H,7H2;1H3,(H,3,4)

InChI Key

IHWMLROPWYQRSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C=C(CO)F

Origin of Product

United States

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